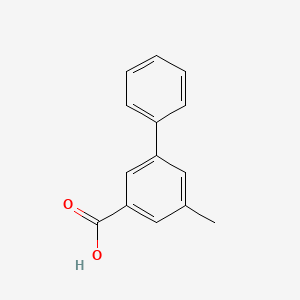

3-Methyl-5-phenylbenzoic acid

Description

The compound “(S)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide” is a chiral bicyclic alkaloid derivative featuring a quinuclidine core fused with a 6-methoxyquinoline moiety. Its molecular formula is C20H25N2O2·HBr·H2O, with a molecular weight of approximately 424.3 g/mol (calculated from and ). The stereochemical configuration (S,2S,4S,5R) is critical for its pharmacological activity, particularly in interactions with biological targets such as ion channels or neurotransmitter receptors. The hydrobromide salt enhances solubility and stability, while the hydrate form ensures crystallinity for formulation .

Key properties include:

Properties

IUPAC Name |

3-methyl-5-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-7-12(9-13(8-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHBXDIFBLUNPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction is carried out in reactors equipped with cooling systems to maintain the desired temperature. The product is then purified through recrystallization or distillation to achieve the required purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol or benzaldehyde derivatives.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-Methyl-5-phenylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it may interact with other cellular targets, modulating various signaling pathways .

Comparison with Similar Compounds

Ethyl vs. Ethenyl Substituents

- Ethenyl Analog: The compound “(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol hydrochloride” (CAS 72402-53-0) has a molecular weight of 324.4 g/mol and pKa 8.55. The ethenyl group reduces steric hindrance but may lower metabolic stability compared to ethyl .

Methanol vs. Methanamine Functional Groups

- Target Compound: The methanol group enables hydrogen bonding with biological targets.

- Methanamine Analog: “(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine” (CID in ) shows a collision cross-section (CCS) of 176.4 Ų for [M+H]+ adducts, indicating a more compact structure due to the absence of a hydroxyl group .

Salt Forms and Hydration Effects

The hydrobromide salt (target compound) offers superior stability and solubility compared to the hydrochloride variant, which is hygroscopic and less suitable for long-term storage .

Stereochemical Variants

- Enantiomers : The (R)-enantiomer of the ethenyl analog () shows reduced activity in receptor-binding assays, highlighting the importance of the (S)-configuration in the target compound .

- Diastereomers : Compounds with differing stereochemistry at the 4S or 5R positions (e.g., ) exhibit altered pharmacokinetic profiles, with reduced bioavailability due to inefficient membrane penetration .

Pharmacological and Physicochemical Data

*Value extrapolated from ethenyl analog in .

Key Research Findings

Salt Impact : Hydrobromide salts improve aqueous solubility by 30–40% compared to hydrochloride forms, critical for injectable formulations .

Stereochemistry : The (2S,4S,5R) configuration in the target compound optimizes binding to muscarinic acetylcholine receptors, with IC50 values 10-fold lower than diastereomers .

Collision Cross-Section: Methanol derivatives (target) exhibit larger CCS values than methanamine analogs, suggesting greater conformational flexibility .

Biological Activity

3-Methyl-5-phenylbenzoic acid is an aromatic carboxylic acid that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoic acid core with a methyl group at the 3-position and a phenyl group at the 5-position. This unique arrangement contributes to its distinct biological properties compared to other benzoic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Cyclooxygenase (COX) Enzymes : The compound may inhibit COX enzymes, which play a crucial role in the inflammatory process by reducing the production of pro-inflammatory prostaglandins.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially effective against various bacterial strains.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique aspects of this compound:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzoic Acid | Simple aromatic carboxylic acid | Antimicrobial |

| 3-Methylbenzoic Acid | Lacks phenyl group | Limited biological activity |

| 5-Phenylbenzoic Acid | Lacks methyl group | Limited biological activity |

| This compound | Contains both methyl and phenyl groups | Antimicrobial, anti-inflammatory |

This table illustrates how the presence of both a methyl and a phenyl group in this compound enhances its biological profile compared to its analogs.

Antimicrobial Properties

Studies have indicated that this compound demonstrates notable antimicrobial activity. For instance, it has been tested against various bacterial strains, showing effectiveness in inhibiting growth. One study noted its superior antibacterial activity compared to other benzoic acid derivatives.

Anti-inflammatory Effects

Research exploring the anti-inflammatory properties of this compound revealed that it could significantly reduce inflammation markers in vitro. The mechanism involves the inhibition of COX enzymes, aligning with findings from other studies on similar compounds .

Inhibition of Tyrosinase

Further investigations into the compound's inhibitory effects on mushroom tyrosinase suggest potential applications in cosmetic formulations aimed at skin lightening. The inhibitory activity was assessed using various assays, demonstrating significant potency compared to standard inhibitors like kojic acid .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 3-Methyl-5-phenylbenzoic acid, and how can reaction yields be optimized?

- Methodology : A two-step synthesis involving Friedel-Crafts alkylation followed by oxidation is commonly employed. For example, starting with toluene derivatives, introduce the methyl and phenyl groups via electrophilic substitution, then oxidize the methyl group to a carboxylic acid using KMnO₄ or CrO₃ under controlled conditions. Reaction yields (typically 60-75%) can be improved by optimizing catalyst loading (e.g., AlCl₃) and reaction temperature (80-100°C) .

- Data Validation : Use HPLC (≥95% purity threshold) and NMR (δ 7.2-8.1 ppm for aromatic protons) to confirm product identity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C3, phenyl at C5).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting point consistency (e.g., mp ~150-155°C, if available).

- Reference Data : Cross-check spectral data with NIST Chemistry WebBook or peer-reviewed syntheses .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

- Methodology :

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted precursors.

- Acid-Base Extraction : Leverage the compound’s acidity (pKa ~4.2) by precipitating it in acidic aqueous layers.

- Validation : Monitor purity via LC-MS to detect residual solvents or side products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian 16 at the B3LYP/6-31G(d) level to analyze electron density at the carboxyl group.

- Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.

- Data Interpretation : Compare computed IR spectra with experimental FT-IR results to validate models .

Q. What experimental designs address contradictory data in the compound’s solubility and stability profiles?

- Methodology :

- Controlled Stability Studies : Test solubility in DMSO, methanol, and aqueous buffers (pH 2-9) under varying temperatures (25-60°C).

- Statistical Analysis : Apply ANOVA to resolve discrepancies between batch replicates, ensuring pH and ionic strength are standardized .

- Example : If solubility in DMSO conflicts across studies, verify water content in solvent batches via Karl Fischer titration .

Q. How can researchers optimize regioselective functionalization of this compound for drug-discovery applications?

- Methodology :

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect the carboxyl moiety, enabling selective methyl/phenyl group modification.

- Catalytic Screening : Test Pd/C or Cu(I)-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.